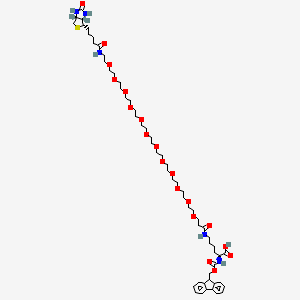

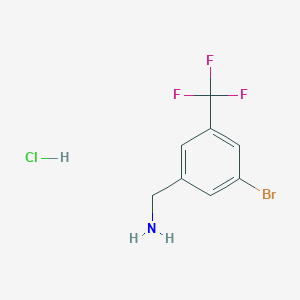

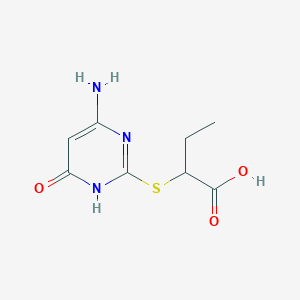

![molecular formula C12H8N2O B1450800 benzo[g]quinazolin-4(3H)-one CAS No. 33987-00-7](/img/structure/B1450800.png)

benzo[g]quinazolin-4(3H)-one

Vue d'ensemble

Description

The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .

Molecular Structure Analysis

Quinazolinone is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Chemical Reactions Analysis

An efficient and visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl halides and allyl halides has been described for the first time to provide a convenient access to quinazoline-2,4(1H,3H)-diones . This cascade N-alkylation/amidation reaction shows good functional group tolerance and could also be applied to N-heterocycles such as benzo[d]thiazoles, benzo[d]imidazoles, and quinazolines .

Physical And Chemical Properties Analysis

Quinazolinone is a light yellow crystalline solid that is soluble in water .

Applications De Recherche Scientifique

Antibacterial Activity

Benzo[g]quinazolin-4(3H)-one: derivatives have been synthesized and evaluated for their antibacterial efficacy. These compounds have shown promising results against various bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Klebsiella pneumoniae, and Escherichia coli . The antibacterial activity is attributed to the structural presence of the quinazolinone moiety, which interferes with bacterial cell wall synthesis or protein synthesis.

Anticancer Properties

Research has indicated that quinazolinone derivatives exhibit potential anticancer properties. The mechanism of action often involves the inhibition of various enzymes or receptor sites that are crucial for cancer cell proliferation. This makes them valuable in the development of new chemotherapeutic agents .

Antimalarial Activity

Quinazolinones have been identified as potent antimalarial agents. They act by inhibiting the synthesis of folic acid within the malaria parasite, which is essential for its DNA synthesis and multiplication. This disruption in the life cycle of the parasite makes quinazolinones a key focus in antimalarial drug development .

Anticonvulsant Effects

The quinazolinone nucleus is known to possess anticonvulsant effects. It modulates neurotransmitter pathways and ion channels in the nervous system, which can help in controlling seizures. As a result, benzo[g]quinazolin-4(3H)-one and its derivatives are explored for their potential use in treating epilepsy and other seizure disorders .

Anti-inflammatory Applications

These compounds have also been studied for their anti-inflammatory properties. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating other inflammatory pathways. This makes them candidates for the treatment of various inflammatory diseases .

Antidiabetic Potential

Recent studies suggest that quinazolinone derivatives could play a role in managing diabetes. They might exert their effects by influencing insulin release or by improving insulin sensitivity in peripheral tissues. This area of application is still under exploration, with the aim of developing new antidiabetic drugs .

Mécanisme D'action

Target of Action

Benzo[g]quinazolin-4(3H)-one is a common core structure found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities . .

Mode of Action

It is known that quinazolin-4(3h)-ones are synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This reaction proceeds using fluorescein as a photocatalyst .

Biochemical Pathways

It is known that quinazolin-4(3h)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .

Action Environment

It is known that the synthesis of quinazolin-4(3h)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .

Propriétés

IUPAC Name |

3H-benzo[g]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-12-10-5-8-3-1-2-4-9(8)6-11(10)13-7-14-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFQXWHQGPGKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345815 | |

| Record name | benzo[g]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33987-00-7 | |

| Record name | benzo[g]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spectrum of antimicrobial activity exhibited by 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A1: Studies have shown that 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives display a broad spectrum of antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, these compounds exhibit antifungal activity against various fungal species such as Aspergillus fumigatus and Candida albicans []. This broad-spectrum activity makes them promising candidates for further development as antimicrobial agents.

Q2: How does the structure of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives influence their antimicrobial potency?

A2: While specific structure-activity relationships haven't been comprehensively detailed in the provided abstracts, research suggests that modifications to the 2-thioxobenzo[g]quinazolin-4(3H)-one scaffold can significantly impact antimicrobial activity []. For example, the presence and nature of substituents on the benzo[g]quinazolin-4(3H)-one core seem to influence the potency against various bacterial and fungal strains []. Further investigation into these structure-activity relationships is crucial for optimizing the antimicrobial efficacy of these compounds.

Q3: What synthetic strategies have been employed to produce 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A3: Researchers have explored various synthetic routes to obtain 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives. One approach involves the condensation of 2H-naphth[2,3-d][3,1] oxazin-2,4 (IH)-dione with Schiff bases or ketoanils, leading to the formation of substituted 2-thioxobenzo[g]quinazolin-4(3H)-ones []. This method offers versatility in introducing diverse substituents onto the core structure, enabling the exploration of structure-activity relationships.

Q4: Beyond antimicrobial applications, what other therapeutic areas have been explored for 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A4: In addition to their promising antimicrobial properties, 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives have demonstrated potential in other therapeutic areas. Preliminary research suggests that these compounds may possess antiviral activity []. This finding opens up exciting avenues for further investigation into their potential as antiviral agents.

Q5: What in vivo studies have been conducted on 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A5: At least one study has investigated the biodistribution of a specific 2-thioxobenzo[g]quinazolin-4(3H)-one derivative, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, in tumor-bearing mice using radiolabeling techniques []. This research provides valuable insights into the in vivo behavior of these compounds and lays the groundwork for further exploration of their therapeutic potential in relevant animal models.

Q6: Are there any computational studies exploring the properties and potential applications of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A6: While the provided abstracts don't detail specific computational studies, it's highly likely that computational chemistry techniques are being employed in this field. Molecular docking studies, for example, would be valuable in understanding the potential interactions of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives with their biological targets []. Further computational investigations, including QSAR modeling and molecular dynamics simulations, could provide valuable insights for optimizing the design and development of novel derivatives with enhanced activity and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

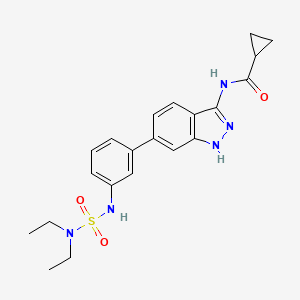

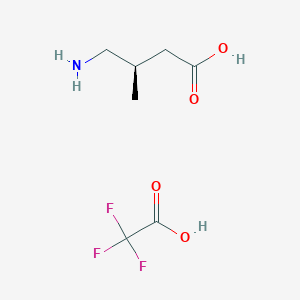

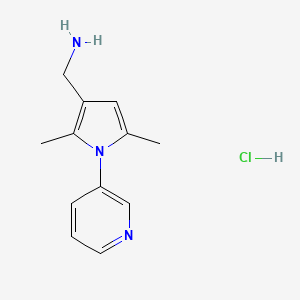

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)